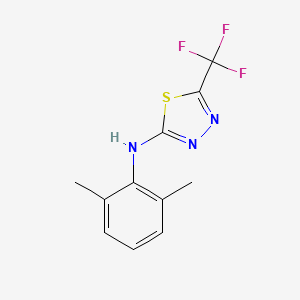![molecular formula C22H18F2N6O2S B2593019 4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897758-73-5](/img/structure/B2593019.png)
4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the coupling of appropriate building blocks. For instance, the introduction of the 4-fluorophenyl group, the triazolopyridazine ring, and the benzamide moiety requires precise chemical reactions. Researchers have employed various synthetic methodologies to achieve the desired structure .
Molecular Structure Analysis
The molecular formula of 4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is C~20~H~15~F~2~N~5~O~2~S~2~ . The compound features a fused triazolopyridazine ring, a fluorophenyl group, and an amide linkage. The 3D arrangement of atoms plays a crucial role in its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as cross-couplings, nucleophilic substitutions, and cyclizations. These reactions allow for the modification of its structure and the exploration of its reactivity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antiproliferative Activity
A study synthesized derivatives related to the compound, focusing on their potential to inhibit the proliferation of endothelial and tumor cells. These derivatives exhibited significant effects, highlighting the compound's relevance in cancer research and therapy development (Ilić et al., 2011).
Antimicrobial Evaluation
Research on thienopyrimidine derivatives, which share a structural motif with the compound , demonstrated pronounced antimicrobial activity. This suggests the potential of such compounds in combating microbial infections and contributing to the development of new antimicrobial agents (Bhuiyan et al., 2006).
Biological Activities Exploration
Investigations into hybrid molecules containing elements of the compound's structure have unveiled a range of biological activities. This includes antimicrobial, antilipase, and antiurease activities, pointing towards its versatile potential in pharmaceutical research (Başoğlu et al., 2013).
Anticonvulsant Activity
The synthesis of triazolo[4,3-a]pyrazines, which bear resemblance to the core structure of the compound, revealed potent anticonvulsant activity. Such findings are crucial for the development of new therapeutic agents for epilepsy and related disorders (Kelley et al., 1995).
Anti-HIV-1 and CDK2 Inhibition
Fluorine-substituted 1,2,4-triazinones, closely related to the compound, were synthesized and demonstrated significant anti-HIV activity as well as CDK2 inhibition. This positions such compounds as potential dual-functional agents for the treatment of HIV and cancer (Makki et al., 2014).
Anti-Influenza Virus Activity
Research on benzamide-based derivatives, including pyrazoles and pyrazolo[1,5-a]pyrimidines related to the compound, showed remarkable antiavian influenza virus activity. This underscores the compound's potential in antiviral research and therapeutic applications (Hebishy et al., 2020).
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O2S/c23-15-6-4-14(5-7-15)22(32)25-11-10-19-28-27-18-8-9-21(29-30(18)19)33-13-20(31)26-17-3-1-2-16(24)12-17/h1-9,12H,10-11,13H2,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJXFYYBSARDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
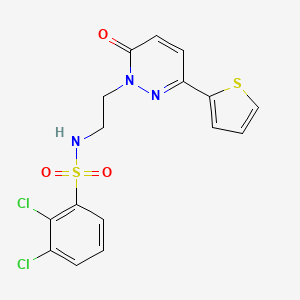

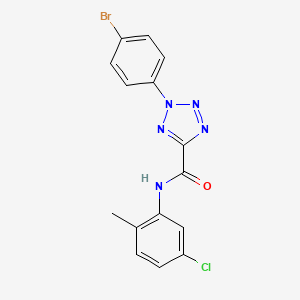
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2592944.png)
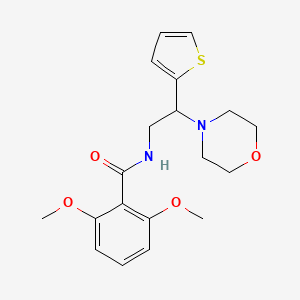

![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)
![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)
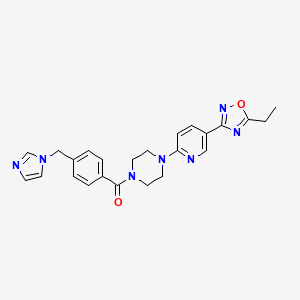
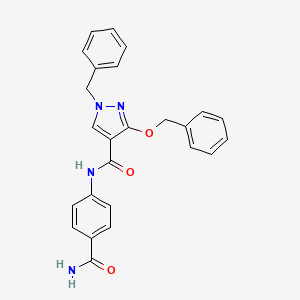
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2592958.png)
